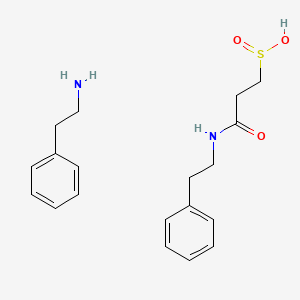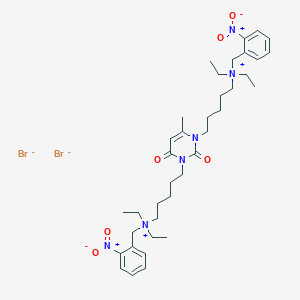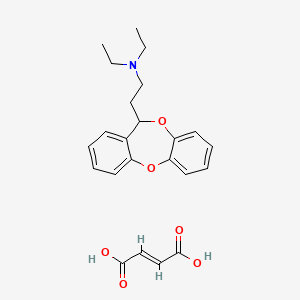
Flavone, 4'-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavone derivative. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavones typically involves the cyclization of 2’-hydroxychalcones. For the synthesis of 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone, a common approach is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and allows for the introduction of various substituents on the flavone skeleton. The reaction conditions often involve the use of oxidants and additives to facilitate the cyclization process.
Industrial Production Methods
Industrial production of flavones, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the palladium(II)-catalyzed method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones.
Reduction: Reduction of the carbonyl group to form flavanols.
Substitution: Introduction of different substituents on the flavone ring.
Common Reagents and Conditions
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include different flavone derivatives with varying biological activities
Scientific Research Applications
Flavone, 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with various cancers . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone
- Tetra methoxy flavone
Uniqueness
The presence of the piperidinomethyl group in 4’-fluoro-7-methoxy-3-methyl-8-(piperidinomethyl)-flavone distinguishes it from other flavone derivatives. This modification enhances its solubility, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
86073-58-7 |
|---|---|
Molecular Formula |
C23H24FNO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C23H24FNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |
InChI Key |
DCJJYIMYIJXFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















